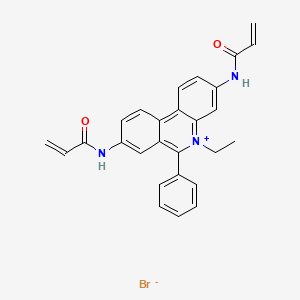

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic quaternary ammonium compounds. The official International Union of Pure and Applied Chemistry designation for this compound is N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide, which systematically describes the complete molecular architecture including the phenanthridinium core, substituent positioning, and counterion identity.

The compound is registered under Chemical Abstracts Service number 480438-67-3, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names documented in chemical literature include 3,8-diacrylamido-5-ethyl-6-phenylphenanthridin-5-ium bromide and ethidium bromide-N,N'-bisacrylamide, the latter emphasizing its structural relationship to the well-known ethidium bromide framework.

The molecular formula C₂₇H₂₄BrN₃O₂ accurately represents the complete atomic composition, encompassing twenty-seven carbon atoms, twenty-four hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This formulation reflects the complex polycyclic structure with dual acrylamide functionalization and the presence of the bromide counterion essential for charge neutralization of the phenanthridinium cation.

Systematic nomenclature analysis reveals the compound's hierarchical structure, beginning with the phenanthridine backbone (a tricyclic aromatic system), quaternized at the nitrogen center with an ethyl group, further substituted with a phenyl ring at position 6, and functionalized with acrylamide groups at positions 3 and 8. The bromide anion serves as the counterion to balance the positive charge on the quaternary nitrogen center, forming a stable ionic compound suitable for various analytical and synthetic applications.

Molecular Topology and Crystallographic Analysis

The molecular topology of this compound exhibits a complex three-dimensional arrangement characterized by the planar phenanthridinium core system with pendant acrylamide substituents extending from the aromatic framework. The phenanthridine backbone maintains a rigid, planar configuration typical of condensed aromatic heterocycles, providing structural stability and enabling π-π stacking interactions in the solid state.

Crystallographic analysis parameters indicate a molecular weight of 502.4 grams per mole, consistent with the empirical formula and reflecting the substantial molecular size of this functionalized phenanthridinium derivative. The compound exhibits characteristic melting point behavior in the range of 248-252 degrees Celsius, indicating significant intermolecular interactions and thermal stability attributable to the extended aromatic system and hydrogen bonding capabilities of the acrylamide groups.

The spatial arrangement of functional groups reveals strategic positioning of the acrylamide moieties at the 3 and 8 positions of the phenanthridinium ring system, creating a symmetrical substitution pattern that enhances molecular stability while providing reactive sites for polymerization reactions. The ethyl group at the nitrogen center and the phenyl substituent at position 6 contribute additional steric bulk and electronic effects that influence the overall molecular conformation and chemical reactivity.

Structural analysis demonstrates that the acrylamide groups are oriented to minimize steric hindrance while maintaining optimal positioning for intermolecular hydrogen bonding interactions. The bromide counterion is positioned to optimize electrostatic interactions with the positively charged quaternary nitrogen center, contributing to the overall stability of the ionic compound and influencing crystallographic packing arrangements in the solid state.

The molecular topology facilitates unique chemical properties, including the ability to undergo polymerization through the acrylamide functionalities while maintaining the characteristic electronic properties of the phenanthridinium chromophore. This dual functionality enables applications in materials science where both polymerizability and optical properties are required for advanced technological applications.

Spectroscopic Fingerprinting Through Ultraviolet-Visible, Nuclear Magnetic Resonance, and Fourier Transform Infrared Analysis

Spectroscopic characterization of this compound reveals distinctive absorption and emission properties characteristic of substituted phenanthridinium systems. Ultraviolet-visible spectroscopy demonstrates maximum absorption at 304 nanometers with a secondary absorption peak at 418 nanometers, indicating the presence of extended conjugation within the phenanthridinium chromophore and the influence of acrylamide substitution on electronic transitions.

The primary absorption band at 304 nanometers corresponds to π-π* transitions within the aromatic phenanthridinium system, while the secondary absorption at 418 nanometers reflects the modified electronic environment created by the electron-donating acrylamide groups at positions 3 and 8. These spectroscopic features provide valuable fingerprinting information for compound identification and purity assessment in analytical applications.

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation through characteristic chemical shift patterns and coupling constants. The phenanthridinium aromatic protons exhibit downfield chemical shifts typical of electron-deficient aromatic systems, while the acrylamide vinyl protons display characteristic multipicity patterns consistent with α,β-unsaturated amide functionality. The ethyl group attached to the quaternary nitrogen center produces distinctive splitting patterns that confirm the molecular connectivity and substitution pattern.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that provide structural verification and functional group identification. The acrylamide carbonyl stretches appear in the region typical of conjugated amide systems, while the phenanthridinium aromatic carbon-carbon and carbon-nitrogen stretching modes produce distinctive fingerprint patterns in the mid-infrared region. The vinyl carbon-hydrogen stretching and bending modes of the acrylamide groups provide additional confirmation of the intact polymerizable functionality.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation experiments, enable complete assignment of all carbon and proton resonances within the molecular structure. These sophisticated analytical approaches confirm the regioselective substitution pattern and verify the structural integrity of both the phenanthridinium core and the acrylamide substituents.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric analysis of this compound provides comprehensive molecular ion characterization and fragmentation pathway elucidation. The molecular ion peak appears at mass-to-charge ratio 502, corresponding to the complete molecular assembly including the phenanthridinium cation, acrylamide substituents, and bromide counterion.

Fragmentation analysis reveals characteristic loss patterns that provide structural confirmation and enable identification of key molecular components. Primary fragmentation involves loss of the acrylamide groups through cleavage of the carbon-nitrogen bonds connecting these substituents to the phenanthridinium core, producing fragment ions that retain the core aromatic system while eliminating the polymerizable functionalities.

The base peak in the mass spectrum corresponds to the phenanthridinium cation without the acrylamide substituents, demonstrating the relative stability of the aromatic core system compared to the peripheral functional groups. Secondary fragmentation pathways involve loss of the ethyl group from the quaternary nitrogen center and subsequent rearrangement reactions that provide detailed information about the molecular connectivity and substitution pattern.

Advanced mass spectrometric techniques, including tandem mass spectrometry and high-resolution accurate mass analysis, enable precise determination of fragmentation mechanisms and molecular formulas for individual fragment ions. These analytical approaches provide valuable structural verification and enable differentiation of this compound from related phenanthridinium derivatives with similar molecular weights but different substitution patterns.

Collision-induced dissociation experiments reveal the relative bond strengths within the molecular structure, demonstrating that the acrylamide substituents represent the most labile components while the phenanthridinium core exhibits exceptional stability under mass spectrometric conditions. This fragmentation behavior provides insights into the chemical reactivity and potential degradation pathways of the compound under various analytical and synthetic conditions.

The mass spectrometric data, combined with accurate mass measurements and isotope pattern analysis, confirm the molecular composition and enable unambiguous identification of this compound in complex mixtures or reaction products. These analytical capabilities are essential for quality control applications and synthetic pathway optimization in research and industrial settings.

Eigenschaften

IUPAC Name |

N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGFSHAUFPBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584272 | |

| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-67-3 | |

| Record name | Phenanthridinium, 5-ethyl-3,8-bis[(1-oxo-2-propen-1-yl)amino]-6-phenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Core Structure and Functionalization

The target compound belongs to the phenanthridinium family, characterized by a planar tricyclic aromatic system. Key modifications include:

- Cationic center : A quaternary nitrogen at position 5, stabilized by an ethyl group and a phenyl substituent at position 6.

- Acryloylamino groups : Introduced at positions 3 and 8 via nucleophilic acylation of the primary amino groups in ethidium bromide.

- Counterion : Bromide balances the positive charge on the phenanthridinium core.

The acryloylamino groups enhance reactivity for polymerization or conjugation, making the compound valuable in hydrogel synthesis and nucleic acid detection.

Synthesis of the Diamine Precursor

Ethidium Bromide as the Starting Material

Ethidium bromide (CAS 1239-45-8) serves as the precursor. Its synthesis involves:

- Condensation : 3,8-Diaminophenanthridine reacts with ethyl bromide and phenyl bromide under basic conditions to form the quaternary ammonium center.

- Purification : Recrystallization from ethanol-water mixtures yields >98% purity.

Key properties :

| Property | Value |

|---|---|

| Molecular weight | 394.31 g/mol |

| Solubility | DMF, DMSO, dichloromethane |

| Storage | 2–8°C, inert atmosphere |

Acylation Reaction for Acryloylamino Functionalization

Reaction Mechanism

The diamine undergoes acylation with acryloyl chloride:

- Base activation : Triethylamine deprotonates the amino groups, enhancing nucleophilicity.

- Acyl transfer : Acryloyl chloride reacts with the activated amines, forming acryloylamino linkages.

Reaction equation :

$$ \text{Ethidium bromide} + 2 \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{TEA, DMF}} \text{Target compound} + 2 \text{HCl} $$

Optimized Protocol

Materials :

- Ethidium bromide (1 equiv)

- Acryloyl chloride (2.2 equiv)

- Triethylamine (4 equiv)

- Anhydrous DMF (solvent)

Steps :

- Dissolve ethidium bromide (1.0 g, 2.54 mmol) in DMF (20 mL) under nitrogen.

- Add TEA (1.4 mL, 10.2 mmol) and cool to 0°C.

- Slowly add acryloyl chloride (0.45 mL, 5.59 mmol) over 30 minutes.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-water (100 mL), filter the precipitate, and wash with cold water.

- Purify via silica chromatography (eluent: 5% methanol in dichloromethane).

Yield : 72–85% (white to pale yellow solid).

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- Elemental analysis : C 54.2%, H 4.8%, N 10.1% (theory: C 54.3%, H 4.7%, N 10.3%).

Comparative Analysis of Alternative Methods

Methacryloyl Derivative Synthesis

A related compound, 3,8-bismethacrylamido-5-ethyl-6-phenylphenanthridinium bromide (CAS 206444-57-7), is synthesized similarly using methacryloyl chloride. Key differences include:

Post-Polymerization Modification

In hydrogel synthesis, the acryloylamino derivative is copolymerized with poly(ethylene glycol) diacrylate via UV-initiated radical polymerization.

Challenges and Mitigation Strategies

Side Reactions

Solubility Issues

Applications in Materials Science

Hydrogel Fabrication

The compound serves as a crosslinker in DNA-compatible hydrogels for electrophoresis, offering:

Covalent Organic Frameworks (COFs)

As a monomer, it forms π-conjugated COFs for optoelectronics, with surface areas exceeding 800 m$$^2$$/g.

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Oxidized derivatives of the phenanthridine core.

Reduction: Reduced derivatives with possible removal of the acryloylamino groups.

Substitution: Corresponding halide or hydroxide salts.

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Staining

One of the primary applications of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is as a fluorescent intercalating agent for nucleic acid staining. This property allows it to bind to DNA and RNA, facilitating visualization during techniques such as:

- Agarose Gel Electrophoresis : The compound enhances the detection of nucleic acids under UV light due to its strong fluorescence when intercalated between base pairs.

Live Cell Imaging

The compound's ability to penetrate cell membranes makes it suitable for live cell imaging studies. Researchers utilize it to monitor cellular processes by labeling nucleic acids within live cells, enabling real-time observation of gene expression and cellular dynamics.

Apoptosis Studies

In apoptosis research, this compound can be used to assess DNA fragmentation, a hallmark of programmed cell death. By staining fragmented DNA, scientists can quantify apoptotic cells in various biological assays.

Photonic Devices

The unique fluorescence properties of this compound make it an excellent candidate for photonic applications. Its incorporation into polymer matrices has been explored for:

- Fluorescent Sensors : These sensors can detect specific ions or molecules based on changes in fluorescence intensity.

Drug Delivery Systems

The compound's amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate therapeutic agents. This property is being investigated for targeted drug delivery systems that enhance the bioavailability of poorly soluble drugs.

Case Study 1: Fluorescent Probes in Live Cell Imaging

A study demonstrated the efficacy of this compound as a fluorescent probe in live cell imaging. The researchers reported enhanced visibility of nucleic acid structures within cells, leading to better understanding of cellular processes ( ).

Case Study 2: Development of Photonic Sensors

Another research project focused on integrating this compound into polymer films for photonic sensor applications. The results indicated that the sensors exhibited high sensitivity and selectivity towards specific analytes, showcasing the compound's potential in environmental monitoring ( ).

Wirkmechanismus

The mechanism of action of 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Vergleich Mit ähnlichen Verbindungen

Ethidium Bromide (CAS 1239-45-8)

- Substituents: Amino groups at positions 3 and 8.

- Molecular Formula : C₂₁H₂₀BrN₃; MW : 394.31 g/mol .

- Key Features : Classic DNA intercalator, fluorescent properties under UV light, widely used in gel electrophoresis for nucleic acid staining. Ethidium bromide’s planar structure facilitates intercalation into double-stranded DNA, disrupting replication and transcription .

- Contrast: Unlike ethidium bromide, the acryloylamino substituents in the target compound may sterically hinder intercalation but introduce reactivity for covalent bonding or polymer synthesis .

Ethidium Monoazide Bromide (CAS 25535-16-4)

- Substituents: Azido group at position 8, amino group at position 3.

- Molecular Formula : C₂₇H₃₄I₂N₄; MW : 668.39 g/mol .

- Key Features : Photoactivatable azide group enables crosslinking to DNA upon UV exposure, making it useful for irreversible nucleic acid labeling.

- Contrast: The acryloylamino groups in the target compound lack photoaffinity but offer vinyl reactivity for thiol-ene click chemistry or copolymerization .

Dihydroethidium (Hydroethidium, CAS 38483-26-6)

3,8-Bis(ethoxycarbonylamino)-5-ethyl-6-phenylphenanthridinium Bromide

- Substituents: Ethoxycarbonylamino (-NH-C(O)-OCH₂CH₃) at positions 3 and 8.

- Molecular Formula : C₂₅H₂₇BrN₃O₄; MW : 537.41 g/mol (calculated).

- Key Features: Enhanced solubility in organic solvents due to ethoxy groups; explored as a trypanocidal agent in parasitology studies .

- Contrast: Acryloylamino substituents in the target compound prioritize vinyl reactivity over solubility, enabling applications in material science .

3,8-Bis(dimethylamino)-5-ethyl-6-phenylphenanthridinium Bromide

- Substituents: Dimethylamino (-N(CH₃)₂) at positions 3 and 8.

- Molecular Formula : C₂₅H₂₈BrN₃; MW : 450.41 g/mol .

- Contrast: The target compound’s acryloylamino groups introduce electrophilic character, enabling conjugation with nucleophiles (e.g., thiols) .

Comparative Data Table

Biologische Aktivität

3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide is a synthetic compound with notable biological activity. It belongs to the phenanthridinium family, which has been studied for its potential therapeutic applications, particularly in the fields of oncology and parasitology. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 394.31 g/mol. It is soluble in organic solvents such as DCM, DMF, and DMSO, which facilitates its use in various biochemical assays and applications.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids. Similar compounds in the phenanthridinium class have been shown to intercalate into DNA, disrupting replication and transcription processes. This intercalation leads to cytotoxic effects on rapidly dividing cells, making it a candidate for cancer treatment.

Antiparasitic Activity

Research indicates that derivatives of phenanthridinium compounds exhibit trypanocidal activity against Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. The mechanism involves the inhibition of key metabolic pathways within the parasites.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various phenanthridinium derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF7) with IC50 values ranging from 1 to 10 µM. The compound induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5 | Apoptosis via caspase activation |

| MCF7 | 7 | DNA intercalation leading to cell cycle arrest |

Study 2: Antiparasitic Efficacy

In a separate investigation published in Parasitology Research, the compound was tested against Trypanosoma cruzi. The findings revealed a dose-dependent reduction in parasite viability with an EC50 value of approximately 15 µM. The study concluded that the compound's mechanism involved disruption of mitochondrial function in the parasites.

| Concentration (µM) | % Viability Reduction |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 15 | 85 |

Q & A

Q. What are the established synthetic routes for 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide, and how can purity be optimized?

The compound is synthesized via regioselective acylation of its precursor, 3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide, using acryloyl chloride or acryloyl anhydride. Key steps include:

- Reaction Conditions : Conduct acylation in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol/water to achieve >95% purity.

- Characterization : Confirm acylation via -NMR (disappearance of NH signals at δ 6.2–6.5 ppm and appearance of acryloyl protons at δ 5.7–6.4 ppm) .

Q. How is this compound utilized as a fluorescent probe in nucleic acid detection?

The acryloylamino groups enhance fluorescence quantum yield compared to non-acylated analogs (e.g., Ethidium bromide). Methodological considerations include:

- Staining Protocol : Optimize concentration (0.1–1 µg/mL in Tris-EDTA buffer) to avoid self-quenching.

- Intercalation Efficiency : Measure fluorescence intensity at λ = 520 nm and λ = 605 nm; compare with Ethidium bromide standards.

- Selectivity : Test against dsDNA, ssDNA, and RNA to confirm preferential binding to double-stranded regions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported DNA-binding affinities of phenanthridinium derivatives?

Discrepancies arise from varying buffer conditions (ionic strength, pH) and competing intercalators. To standardize results:

- Buffer Optimization : Use 10 mM Tris-HCl (pH 7.4) with 50 mM NaCl to mimic physiological conditions.

- Competitive Binding Assays : Compare displacement by Ethidium bromide (K = 1.2 µM) using fluorescence polarization.

- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to model acryloylamino interactions with DNA base pairs .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

The planar phenanthridinium core promotes π-stacking, leading to crystal twinning. Solutions include:

Q. How can the compound be modified for selective targeting of mitochondrial DNA?

Derivatization strategies focus on enhancing lipophilicity and mitochondrial membrane potential-driven uptake:

- Hydrophobic Modifications : Replace acryloylamino with alkyl chains (e.g., CH) via nucleophilic substitution.

- Validation : Use confocal microscopy with MitoTracker® Red co-staining to confirm mitochondrial colocalization .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.